molecular formula C14H19N3O3 B11803846 1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid

1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11803846
M. Wt: 277.32 g/mol
InChI Key: PPPKPBFSBCVZOH-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that combines a cyclopenta[d]pyrimidine core with a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperidine carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups with different ones, enabling the synthesis of derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Similar Compounds:

  • 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid
  • 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Uniqueness: this compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its cyclopenta[d]pyrimidine core and piperidine carboxylic acid group provide a versatile scaffold for the development of new compounds with tailored functionalities.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

1-(3-methyl-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C14H19N3O3/c1-16-12(18)10-5-2-6-11(10)15-14(16)17-7-3-4-9(8-17)13(19)20/h9H,2-8H2,1H3,(H,19,20)

InChI Key

PPPKPBFSBCVZOH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCC2)N=C1N3CCCC(C3)C(=O)O

Origin of Product

United States

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